

Dealing with low fluorescence signal from Atto 565 NHS ester

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Compound of Interest

Compound Name: Atto 565 NHS ester

Cat. No.: B15136079

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Technical Support Center: Atto 565 NHS Ester

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low fluorescence signals when using **Atto 565 NHS ester** for labeling biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is **Atto 565 NHS ester** and what are its main applications?

Atto 565 is a fluorescent dye belonging to the rhodamine class.^{[1][2][3]} It is characterized by strong absorption, a high fluorescence quantum yield, and good photostability.^{[2][3]} The N-hydroxysuccinimide (NHS) ester is an amine-reactive functional group that allows for the covalent labeling of proteins, antibodies, and other biomolecules containing primary amines.^[4] Common applications include fluorescence microscopy, flow cytometry, and immunofluorescence assays.^[2]

Q2: What are the optimal pH conditions for labeling with **Atto 565 NHS ester**?

The optimal pH range for the reaction between an NHS ester and a primary amine on a biomolecule is between 8.0 and 9.0.^{[5][6][7]} A pH of 8.3 is often recommended as a good compromise to ensure the primary amines are sufficiently deprotonated and reactive while minimizing the hydrolysis of the NHS ester.^{[6][7]}

Q3: What solvent should I use to dissolve **Atto 565 NHS ester**?

Anhydrous (amine-free) dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are the recommended solvents for preparing a stock solution of **Atto 565 NHS ester**.^[2]^[6] It is crucial to use a high-quality, dry solvent to prevent premature hydrolysis of the NHS ester.^[6]

Q4: How should I store the **Atto 565 NHS ester** and the labeled conjugate?

The solid **Atto 565 NHS ester** should be stored at -20°C, protected from light and moisture.^[2]^[4] When stored correctly, it is stable for at least one year.^[4] Stock solutions of the dye in anhydrous DMSO or DMF can be stored at -20°C for up to one month, but it is always recommended to prepare fresh solutions before labeling.^[8] The labeled protein conjugate should generally be stored under the same conditions as the unlabeled protein, often at 4°C with a preservative like sodium azide or in aliquots at -20°C for long-term storage.^[7] Avoid repeated freeze-thaw cycles.^[4]

Troubleshooting Guide: Low Fluorescence Signal

A low or absent fluorescence signal after labeling with **Atto 565 NHS ester** can be frustrating. This guide provides a systematic approach to identifying and resolving the most common issues.

Problem Area 1: Issues with the Labeling Reaction

Symptom: Low degree of labeling (DOL) calculated from absorbance measurements, or weak/no signal from the conjugate in your application.

Possible Cause	Recommended Solution
Hydrolyzed NHS Ester	The NHS ester is sensitive to moisture and will hydrolyze, rendering it non-reactive.[6][7] Always use anhydrous DMSO or DMF to prepare fresh dye stock solutions immediately before use.[2][6]
Incorrect Reaction pH	The labeling reaction is highly pH-dependent.[9] Ensure your reaction buffer is between pH 8.0 and 9.0, with pH 8.3 being optimal.[6][7] Use a non-amine-containing buffer like phosphate or bicarbonate buffer.[2]
Presence of Competing Amines	Buffers containing primary amines (e.g., Tris) or substances like ammonium salts will compete with your biomolecule for the NHS ester.[2][10] If your protein is in such a buffer, it must be dialyzed against an appropriate labeling buffer (e.g., PBS) before starting the conjugation.[2]
Low Protein Concentration	Labeling efficiency decreases at low protein concentrations.[2] A protein concentration of 2 mg/mL or higher is recommended for optimal results.[2]
Suboptimal Dye-to-Protein Molar Ratio	An inappropriate molar ratio of dye to protein can lead to under-labeling. A molar excess of the dye is typically required. Start with a 5:1 to 15:1 molar ratio of dye to protein and optimize for your specific molecule.[11]

Problem Area 2: Issues with the Dye Itself

Symptom: The dye solution appears colorless or the fluorescence intensity is unexpectedly low even before conjugation.

Possible Cause	Recommended Solution
Formation of Colorless Spiro-lactone	Atto 565 can form a colorless, non-fluorescent spiro-lactone in certain solvents or under basic conditions. [1] To reverse this, especially when measuring dye concentration, dilute an aliquot of the stock solution in ethanol containing a small amount of acid (e.g., 0.1% trifluoroacetic acid). [1] [6]
Photobleaching	Atto 565, while relatively photostable, can still photobleach upon prolonged exposure to light. [12] Protect the dye powder, stock solutions, and labeled conjugates from light as much as possible. [4]

Problem Area 3: Issues with the Labeled Conjugate and Downstream Application

Symptom: The DOL is acceptable, but the fluorescence signal in your assay (e.g., microscopy, flow cytometry) is weak.

Possible Cause	Recommended Solution
Fluorescence Quenching	Over-labeling can lead to self-quenching, where the dye molecules interact and reduce the overall fluorescence.[10][13] Determine the optimal DOL for your application by testing different dye-to-protein ratios. A DOL of 2-5 is often a good starting point for antibodies.[14]
Protein Aggregation or Denaturation	The labeling process or the addition of organic solvent can sometimes cause the protein to precipitate or lose its function.[15] If you observe precipitation, try reducing the amount of organic solvent or lowering the dye-to-protein ratio.[13]
Incompatible Imaging Settings	Ensure that the excitation and emission settings on your instrument are appropriate for Atto 565 (Excitation max ~564 nm, Emission max ~590 nm).[2][3]
Inefficient Removal of Unreacted Dye	Free, unreacted dye in the solution can contribute to high background and make the specific signal appear weak.[7] Purify the conjugate using size-exclusion chromatography (e.g., Sephadex G-25) to effectively remove unbound dye.[2][7]

Experimental Protocols

Protocol 1: Standard Protein Labeling with Atto 565 NHS Ester

This protocol is a general guideline for labeling proteins, such as antibodies, with **Atto 565 NHS ester**.

Materials:

- Protein to be labeled (in an amine-free buffer like PBS)

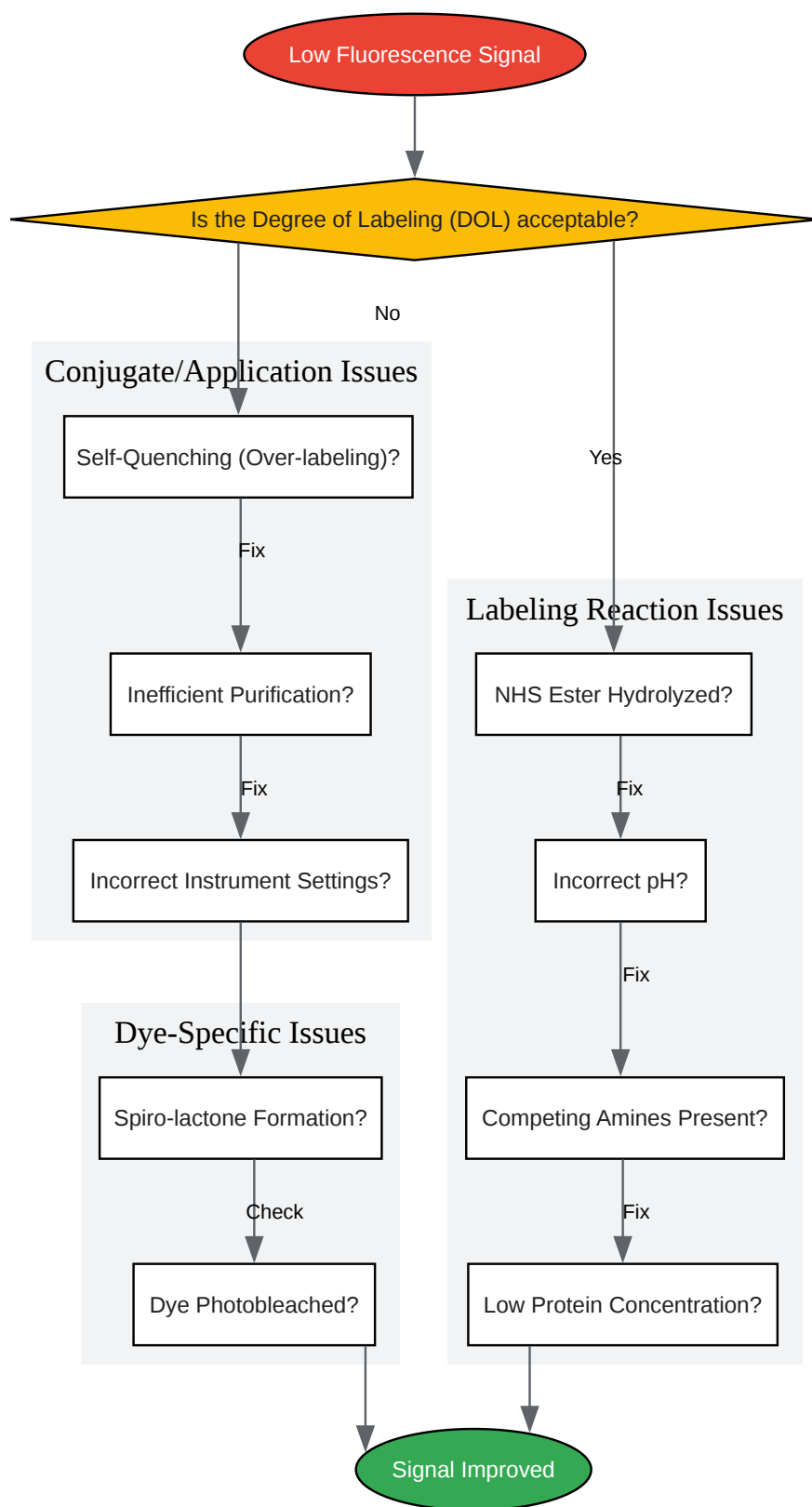
- **Atto 565 NHS ester**
- Anhydrous, amine-free DMSO or DMF
- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
- Purification column (e.g., Sephadex G-25)
- Quench Buffer (optional): 1.5 M hydroxylamine, pH 8.5 or 1M Tris, pH 8.0

Procedure:

- Prepare the Protein Solution:
 - Dissolve or dialyze your protein into the Labeling Buffer at a concentration of 2-10 mg/mL.
[\[2\]](#)
- Prepare the Dye Stock Solution:
 - Allow the vial of **Atto 565 NHS ester** to warm to room temperature before opening.
 - Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[\[8\]](#) For example, dissolve 1 mg of **Atto 565 NHS ester** (MW ~708 g/mol) in 141 μ L of solvent.
 - This solution should be prepared fresh immediately before use.[\[6\]](#)
- Perform the Labeling Reaction:
 - Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1).
 - Slowly add the calculated volume of the dye stock solution to the protein solution while gently stirring.
 - Incubate the reaction for 1 hour at room temperature, protected from light.[\[2\]](#) For Atto 565, a longer incubation of up to 18 hours may be beneficial.[\[6\]](#)
- Stop the Reaction (Optional):

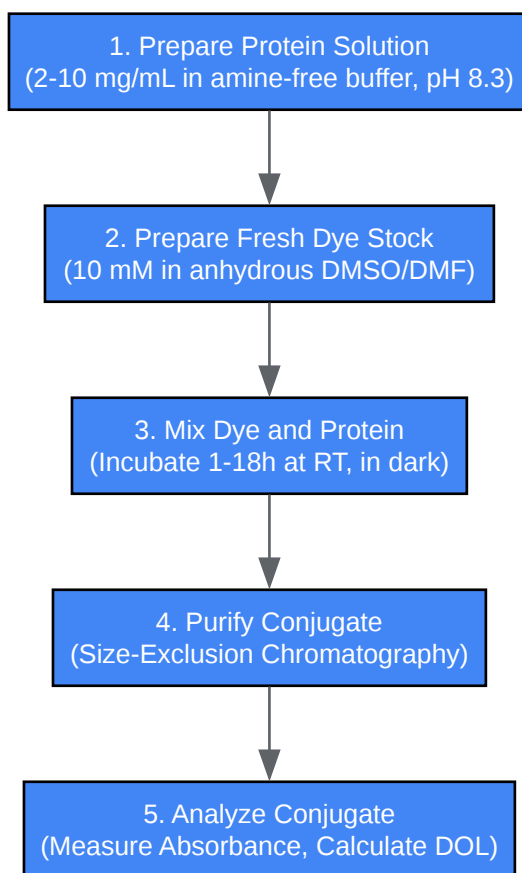
- The reaction can be stopped by adding a quenching buffer to a final concentration of 50-100 mM and incubating for 15-30 minutes.[\[11\]](#) This step is often omitted when proceeding directly to purification.
- Purify the Conjugate:
 - Separate the labeled protein from the unreacted dye using a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-25).[\[2\]](#)
 - Elute with PBS or another suitable buffer. The first colored fraction is typically the labeled protein.
- Determine the Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~564 nm (for Atto 565).
 - The DOL can be calculated using the following formulas:
 - Protein Concentration (M) = $[A_{280} - (A_{564} \times CF_{280})] / \epsilon_{\text{protein}}$
 - Dye Concentration (M) = $A_{564} / \epsilon_{\text{dye}}$
 - DOL = Dye Concentration / Protein Concentration
 - CF_{280} is the correction factor for the dye's absorbance at 280 nm (for Atto 565, this is 0.12). $\epsilon_{\text{protein}}$ is the molar extinction coefficient of your protein at 280 nm. ϵ_{dye} for Atto 565 is $120,000 \text{ M}^{-1}\text{cm}^{-1}$.[\[2\]](#)

Visualizations



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Caption: Troubleshooting workflow for low fluorescence signal.



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Caption: Key steps in the **Atto 565 NHS ester** labeling protocol.

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